molecular formula C15H11F3N4O7 B3823160 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol

2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol

Cat. No.: B3823160
M. Wt: 416.27 g/mol
InChI Key: RMOUWVCHCMBBMC-UHFFFAOYSA-N
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Description

2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol is a complex organic compound characterized by the presence of multiple nitro groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol typically involves multi-step organic reactions. The starting materials often include nitrobenzene derivatives and trifluoromethylated compounds. Common synthetic routes may involve:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Amination: Formation of the amino linkage between the aromatic rings.

    Reduction: Reduction of nitro groups to amines, followed by further functionalization.

Industrial Production Methods

Industrial production methods would likely involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction of nitro groups to amines is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology

Medicine

The compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.

Industry

In industrial applications, the compound could be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of nitro and trifluoromethyl groups could influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.

    Trifluoromethylbenzene: Used as a precursor in organic synthesis.

    4-Nitrophenol: Commonly used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The unique combination of nitro, trifluoromethyl, and hydroxyl groups in 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2,6-dinitro-4-(trifluoromethyl)anilino]-1-(4-nitrophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O7/c16-15(17,18)9-5-11(21(26)27)14(12(6-9)22(28)29)19-7-13(23)8-1-3-10(4-2-8)20(24)25/h1-6,13,19,23H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOUWVCHCMBBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
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2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
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2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
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2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
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2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
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2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol

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